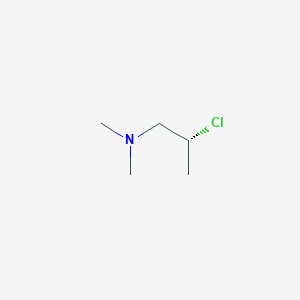

1-Dimethylamino-2-chloropropane, (R)-

Description

Significance of Chiral Halogenated Amines in Advanced Synthetic Strategies

Chiral halogenated amines are a class of organic compounds that have become increasingly important in the development of advanced synthetic strategies. Their significance stems from the dual functionality they offer: a chiral center that can direct the stereochemical outcome of a reaction and a halogen atom that can act as a leaving group in nucleophilic substitution reactions or participate in various coupling reactions. nih.gov

The ability to introduce a specific stereochemistry is paramount in the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral halogenated amines serve as valuable precursors for the synthesis of a wide range of biologically active molecules, including amino alcohols, diamines, and other complex chiral amines. nih.gov The halogen atom provides a site for further molecular elaboration, allowing for the construction of intricate molecular architectures with high stereochemical control.

Historical Development and Research Trajectories of (R)-1-Dimethylamino-2-chloropropane

The history of 1-dimethylamino-2-chloropropane is intertwined with the development of synthetic analgesics. An early and significant report by Schultz, Robb, and Sprague in 1947 detailed the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile (B117805) in the synthesis of amidone, a precursor to methadone. chem960.com This foundational work established the utility of this chloroamine in constructing the carbon skeleton of opioid compounds.

Initially, the compound was prepared and used as a racemic mixture. A key development in its industrial production came in 1962 with a patent describing an improved method for the synthesis of 1-dimethylamino-2-chloropropane hydrochloride. This process utilized ethylene (B1197577) dichloride as the reaction medium, which resulted in a purer, crystalline product compared to previous methods that used benzene (B151609) or toluene (B28343) and yielded a less pure, powdered solid. google.com

The focus on the specific enantiomers of 1-dimethylamino-2-chloropropane emerged with the growing understanding of the importance of chirality in drug action. Research has shown that the (R)-enantiomer is a crucial intermediate in the asymmetric synthesis of (S)-methadone, the enantiomer with higher analgesic activity. acs.org A notable synthetic approach starts from D-alanine and proceeds through the in-situ generation of the corresponding chiral aziridinium (B1262131) ion from (R)-1-dimethylamino-2-chloropropane, which then reacts with the diphenylacetonitrile anion. nih.govacs.org This strategy highlights the importance of the (R)-configuration for achieving the desired stereochemistry in the final drug molecule.

More recent research continues to explore the applications of (R)-1-Dimethylamino-2-chloropropane and its derivatives in the development of new therapeutic agents. vulcanchem.com The compound's ability to introduce a specific stereocenter makes it a valuable tool for medicinal chemists in the design and synthesis of novel chiral drugs.

Structure

3D Structure

Properties

CAS No. |

57496-00-1 |

|---|---|

Molecular Formula |

C5H12ClN |

Molecular Weight |

121.61 g/mol |

IUPAC Name |

(2R)-2-chloro-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3/t5-/m1/s1 |

InChI Key |

GYXWNSDLDXGMGU-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](CN(C)C)Cl |

Canonical SMILES |

CC(CN(C)C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 1 Dimethylamino 2 Chloropropane

Enantioselective Synthesis Pathways

The generation of enantiomerically pure (R)-1-Dimethylamino-2-chloropropane necessitates synthetic strategies that can introduce or preserve the required stereochemistry at the C2 position. Enantioselective approaches, including chiral pool synthesis and enzyme-catalyzed resolutions, are at the forefront of achieving this goal.

Chiral Pool Approaches Utilizing Stereodefined Precursors

The chiral pool provides a powerful strategy for the synthesis of enantiomerically pure compounds by utilizing readily available and inexpensive chiral starting materials from nature.

A logical and efficient approach to the synthesis of (R)-1-Dimethylamino-2-chloropropane is to start from a precursor that already possesses the desired stereochemistry. (R)-Alaninol, which can be derived from the naturally occurring amino acid L-alanine, serves as an excellent starting point. The synthesis proceeds through a two-step sequence: N-methylation followed by chlorination.

The N-methylation of (R)-alaninol to produce (R)-1-dimethylamino-2-propanol can be achieved through various methods. One common approach involves reductive amination with formaldehyde (B43269). The effect of N-methylation on the conformational landscape of alanine (B10760859) has been a subject of study, providing insights into the stereochemical outcomes. rsc.orgresearchgate.net More recent and efficient N-methylation techniques, which can significantly reduce reaction times, have also been developed and can be applied in this context. acs.org

Once the (R)-1-dimethylamino-2-propanol is obtained, the final step is the chlorination of the hydroxyl group. This is typically accomplished using a chlorinating agent such as thionyl chloride. The reaction of thionyl chloride with the chiral alcohol proceeds with inversion of configuration, which is a crucial consideration for maintaining stereochemical purity. libretexts.org

A plausible reaction scheme is as follows:

N-methylation of (R)-alaninol: (R)-alaninol is reacted with an excess of formaldehyde and a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride, to yield (R)-1-dimethylamino-2-propanol.

Chlorination of (R)-1-dimethylamino-2-propanol: The resulting amino alcohol is then treated with thionyl chloride to afford (R)-1-Dimethylamino-2-chloropropane hydrochloride. The reaction is typically carried out in a suitable solvent like chloroform. chemicalbook.com

Cyclic sulfamidates are versatile intermediates in organic synthesis, serving as precursors to a variety of functionalized amines through regioselective ring-opening reactions. For the synthesis of (R)-1-Dimethylamino-2-chloropropane, a strategy involving an N-Boc-protected cyclic sulfamidate derived from a suitable chiral precursor can be envisioned.

The synthesis would begin with an appropriate N-Boc-protected (R)-amino alcohol. This precursor is then reacted with thionyl chloride in the presence of a base to form the corresponding cyclic sulfamidate. The crucial step is the regioselective ring-opening of this cyclic intermediate with a chloride nucleophile. This nucleophilic attack is expected to occur at the carbon atom bearing the oxygen, proceeding with an inversion of stereochemistry (S\textsubscript{N}2 mechanism).

Enzyme-Catalyzed Kinetic Resolution for Chiral Enrichment

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic alcohols via transesterification. nih.gov In the context of synthesizing (R)-1-Dimethylamino-2-chloropropane, this strategy would be applied to its racemic precursor, 1-dimethylamino-2-propanol (B140979).

The process involves the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase will selectively acylate one of the enantiomers, typically the (R)-enantiomer in the case of many secondary alcohols, leaving the (S)-enantiomer of the alcohol unreacted. The resulting ester and the unreacted alcohol can then be separated. For the synthesis of the target (R)-chloroalkane, the resolved (R)-ester would be hydrolyzed back to the (R)-alcohol, which is then chlorinated.

The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are desirable for obtaining products with high enantiomeric excess (ee). Studies on the kinetic resolution of similar secondary alcohols have shown that CAL-B can exhibit high enantioselectivity. scielo.bruni-freiburg.de

Below is a data table summarizing representative results for the lipase-catalyzed kinetic resolution of secondary alcohols, illustrating the potential of this method.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | (R,S)-β-butyrolactone | Methanol | Methyl tert-butyl ether | - | - | 198 |

| Lipase A from Candida antarctica (CAL-A) | 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Vinyl acetate | Diisopropyl ether | ~45 | >99 | >200 |

Conventional Preparative Routes and Stereochemical Implications

Conventional methods for the synthesis of 1-dimethylamino-2-chloropropane typically start from the corresponding alcohol, 1-dimethylamino-2-propanol, and involve its reaction with a chlorinating agent like thionyl chloride. While this method is straightforward, its application to the synthesis of an enantiomerically pure product requires careful consideration of the reaction's stereochemistry.

A common procedure involves the reaction of 1-dimethylamino-2-propanol with thionyl chloride in a suitable solvent such as ethylene (B1197577) dichloride or chloroform. chemicalbook.comgoogle.com The reaction typically proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, and the product is often isolated as the hydrochloride salt. google.com A patent describes a large-scale production method where thionyl chloride is reacted with dimethylaminoisopropanol in ethylene dichloride. google.com

The reaction of a chiral secondary alcohol with thionyl chloride is generally understood to proceed via an S\textsubscript{N}2 mechanism, which results in the inversion of stereochemistry at the chiral center. libretexts.org This means that to obtain (R)-1-Dimethylamino-2-chloropropane, one must start with (S)-1-dimethylamino-2-propanol. However, the stereochemical outcome can be influenced by the reaction conditions, such as the solvent and the presence of a base. nih.gov In some cases, a double inversion mechanism can lead to retention of configuration. Therefore, precise control over the reaction conditions is paramount to ensure the desired stereochemical outcome.

The table below outlines a typical conventional synthesis of 1-dimethylamino-2-chloropropane hydrochloride.

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Dimethylaminoisopropanol | Thionyl chloride | Ethylene dichloride | 50-65, then reflux | High |

| 1-dimethylamino-2-propanol | Thionyl chloride | Chloroform | 0, then reflux | 95 |

Halogenation of Chiral Amino Alcohols (e.g., Dimethylaminoisopropanol)

A primary and well-established method for the synthesis of (R)-1-Dimethylamino-2-chloropropane involves the direct halogenation of the corresponding chiral amino alcohol, (R)-1-dimethylamino-2-propanol, often referred to as dimethylaminoisopropanol. organic-chemistry.orgnih.gov The most common reagent for this transformation is thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov

A general representation of this reaction is as well as a table with research findings are shown below:

Reaction Scheme: (R)-1-dimethylamino-2-propanol + SOCl₂ → (R)-1-Dimethylamino-2-chloropropane + SO₂ + HCl

Table 1: Illustrative Research Findings for the Halogenation of Dimethylaminoisopropanol

| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Thionyl Chloride | Chloroform | 0 to reflux | 95 | organic-chemistry.org |

| 2 | Thionyl Chloride | Isopropyl Acetate | Not specified | High | nih.gov |

Consideration of Reaction Conditions and Their Influence on Enantiomeric Purity

The stereochemical outcome of the halogenation of chiral alcohols with thionyl chloride is highly dependent on the reaction conditions, particularly the solvent and the presence or absence of a base. This is due to the potential for the reaction to proceed through different mechanisms, primarily the Sₙ2 (bimolecular nucleophilic substitution) and Sₙi (internal nucleophilic substitution) pathways.

An Sₙ2 mechanism typically leads to an inversion of the stereocenter's configuration. In contrast, the Sₙi mechanism results in the retention of the original stereochemistry. The choice of solvent can significantly influence which pathway is favored. For instance, the use of a non-polar, non-coordinating solvent may favor the Sₙi mechanism, leading to retention of the (R)-configuration from (R)-dimethylaminoisopropanol. Conversely, the presence of a solvent that can solvate the intermediate ions or the addition of a base like pyridine (B92270) can promote an Sₙ2 pathway, resulting in the inversion of stereochemistry.

Careful control of reaction parameters is therefore paramount to ensure the synthesis of (R)-1-Dimethylamino-2-chloropropane with high enantiomeric purity. The optimization of these conditions is a critical area of research to minimize racemization or inversion and maximize the desired enantiomer.

Table 2: Influence of Reaction Conditions on Stereochemical Outcome in Analogous Systems

| Entry | Substrate | Reagent | Solvent | Predominant Mechanism | Stereochemical Outcome |

|---|---|---|---|---|---|

| 1 | Chiral Secondary Alcohol | SOCl₂ | Ether | Sₙi | Retention |

| 2 | Chiral Secondary Alcohol | SOCl₂ | Pyridine | Sₙ2 | Inversion |

| 3 | Chiral Amino Alcohol | SOCl₂ | Non-polar | Sₙi | Retention (Expected) |

Sustainable Synthesis Principles in 1-Dimethylamino-2-chloropropane Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve process safety and efficiency. In the context of producing (R)-1-Dimethylamino-2-chloropropane, sustainable approaches can be applied to various stages of the synthesis.

Application of Eutectic Solvent Systems in Key Alkylation Steps

Deep eutectic solvents (DES) have emerged as a promising class of green solvents with unique properties such as low volatility, high thermal stability, and biodegradability. acs.org They are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride and urea, respectively. acs.org

In the broader context of synthesizing chiral amines, alkylation steps are often crucial. While the primary synthesis of (R)-1-Dimethylamino-2-chloropropane from its corresponding amino alcohol is a substitution reaction, related synthetic routes or the synthesis of precursors might involve N-alkylation steps. The application of DES in such steps can offer significant advantages over traditional volatile organic solvents.

Research has shown that DES, such as those based on choline chloride, can effectively serve as both the solvent and catalyst for N-alkylation reactions of amines, often leading to high yields under mild conditions. For instance, the alkylation of anilines with allylic alcohols has been successfully demonstrated in a choline chloride/lactic acid DES. This approach avoids the use of metal catalysts and harsh reaction conditions, aligning with the principles of sustainable chemistry. The ability to recycle the DES further enhances the green credentials of such processes.

Table 3: Illustrative Data for N-Alkylation of Amines in Eutectic Solvent Systems

| Entry | Amine | Alkylating Agent | Eutectic Solvent (HBA:HBD) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Allyl Alcohol | Choline Chloride:Lactic Acid | Room Temp | High |

| 2 | Indole | Allyl Alcohol | Choline Chloride:Lactic Acid | Room Temp | High |

While a direct application of DES to the primary synthesis of (R)-1-Dimethylamino-2-chloropropane from dimethylaminoisopropanol is not the standard route, the successful use of these green solvents in analogous alkylation reactions highlights their potential for developing more sustainable synthetic pathways for this and other chiral amines.

Mechanistic Investigations and Stereoselectivity in Reactions Involving R 1 Dimethylamino 2 Chloropropane

Formation and Reactivity of Chiral Aziridinium (B1262131) Intermediates

The chemical behavior of (R)-1-Dimethylamino-2-chloropropane is dominated by the participation of the dimethylamino group in the displacement of the chlorine atom. This neighboring group effect leads to the formation of a cyclic, three-membered ring intermediate known as an aziridinium ion.

Intramolecular SN2 Cyclization Dynamics

The formation of the aziridinium ion from (R)-1-Dimethylamino-2-chloropropane proceeds through an intramolecular SN2 cyclization. In this process, the lone pair of electrons on the nitrogen atom of the dimethylamino group acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This backside attack displaces the chloride ion as a leaving group, resulting in the formation of a strained, three-membered ring containing a positively charged quaternary nitrogen atom.

The kinetics of this intramolecular cyclization are typically rapid due to the high effective molarity of the nucleophilic nitrogen being held in close proximity to the electrophilic carbon center. The formation of a three-membered ring, while introducing ring strain, is kinetically favored over intermolecular reactions, especially at low concentrations.

Stereocontrolled Ring-Opening Reactions

The chiral aziridinium ion generated from (R)-1-Dimethylamino-2-chloropropane is a highly reactive electrophile due to its ring strain and the positive charge on the nitrogen atom. It readily undergoes ring-opening reactions when attacked by external nucleophiles. The regiochemistry and stereochemistry of this ring-opening are of significant interest in asymmetric synthesis.

Regiochemical and Stereochemical Outcomes with Diverse Nucleophiles

The ring-opening of the chiral N,N-dimethylaziridinium ion can, in principle, occur at either of the two carbon atoms of the ring. However, in the case of the aziridinium ion derived from (R)-1-Dimethylamino-2-chloropropane, the two carbons are not equivalent. One is a primary carbon, and the other is a secondary carbon.

Nucleophilic attack generally occurs at the less sterically hindered carbon atom, which is the primary carbon in this case. This preference for attack at the less substituted position is a common feature of SN2 reactions. The reaction proceeds with a second inversion of configuration at the center of attack.

Attack at the primary carbon: If a nucleophile attacks the primary carbon of the (R)-aziridinium ion, the reaction proceeds with inversion of configuration at this center. This results in the formation of a chiral product where the stereochemistry at the original chiral center is retained.

Attack at the secondary carbon: Attack at the more sterically hindered secondary carbon is less favored but can occur with certain nucleophiles or under specific reaction conditions. This attack also proceeds with inversion of configuration, leading to a product with an inverted stereocenter compared to the starting material.

The choice of nucleophile plays a critical role in determining the regioselectivity and, consequently, the stereochemical outcome of the reaction. A variety of nucleophiles, including halides, alkoxides, and amines, can be employed for the ring-opening of aziridinium ions. organic-chemistry.orgnih.gov

Interactive Table: Regiochemical and Stereochemical Outcomes of Aziridinium Ion Ring-Opening

| Nucleophile (Nu⁻) | Major Site of Attack | Product Structure | Stereochemical Outcome at C2 |

| Hydroxide (OH⁻) | Primary Carbon | (R)-1-(Dimethylamino)propan-2-ol | Retention |

| Methoxide (CH₃O⁻) | Primary Carbon | (R)-1-(Dimethylamino)-2-methoxypropane | Retention |

| Azide (N₃⁻) | Primary Carbon | (R)-2-Azido-1-(dimethylamino)propane | Retention |

| Thiophenoxide (PhS⁻) | Primary Carbon | (R)-1-(Dimethylamino)-2-(phenylthio)propane | Retention |

Note: The stereochemical outcome "Retention" refers to the configuration at the C2 carbon of the propane (B168953) backbone relative to the starting (R)-1-Dimethylamino-2-chloropropane.

Enantiomeric Retention in Subsequent Transformations

This two-step sequence, involving a double inversion mechanism where the chiral center is not directly attacked in the second step, effectively leads to a retention of the original stereochemistry at the C2 position. This principle is of immense synthetic value as it allows for the introduction of a new functional group while preserving the enantiomeric purity of the starting material.

For instance, the reaction of (R)-1-Dimethylamino-2-chloropropane with a nucleophile that preferentially attacks the primary carbon will yield the corresponding (R)-2-substituted-1-dimethylaminopropane with high enantiomeric excess. This stereochemical fidelity is a direct consequence of the controlled, stepwise nature of the reaction through the chiral aziridinium ion intermediate.

Strategic Utilization As a Chiral Building Block in Complex Molecule Synthesis

Central Role in the Stereoselective Synthesis of Methadone Enantiomers

The synthesis of methadone, a synthetic opioid, traditionally begins with the reaction between diphenylacetonitrile (B117805) and 1-dimethylamino-2-chloropropane. nih.govnih.gov The use of the enantiomerically pure (R)-1-dimethylamino-2-chloropropane is crucial for the stereoselective synthesis of (S)-methadone, the more active enantiomer.

The reaction between the anion of diphenylacetonitrile and 1-dimethylamino-2-chloropropane is not straightforward. Under the basic reaction conditions, 1-dimethylamino-2-chloropropane cyclizes to form a reactive aziridinium (B1262131) salt intermediate, specifically 1,1,2-trimethylaziridinium chloride. nih.govnih.gov The diphenylacetonitrile anion then attacks this cyclic intermediate, leading to the formation of two isomeric nitrile products. nih.gov

The desired product is 4-(dimethylamino)-2,2-diphenylpentanenitrile, commonly referred to as methadone nitrile. However, a side product, 3-methyl-4-(dimethylamino)-2,2-diphenylbutanenitrile (isomethadone nitrile), is also formed. The ratio of these two products can be influenced by reaction conditions such as the base, solvent, and temperature. For instance, certain conditions can lead to a mixture where the ratio of isomethadone nitrile to methadone nitrile is approximately 1:3.

Table 1: Isomeric Nitrile Products from the Reaction of Diphenylacetonitrile and 1-Dimethylamino-2-chloropropane

| Compound Name | Common Name | Role in Methadone Synthesis |

| 4-(dimethylamino)-2,2-diphenylpentanenitrile | Methadone Nitrile | Direct precursor to Methadone |

| 3-methyl-4-(dimethylamino)-2,2-diphenylbutanenitrile | Isomethadone Nitrile | Precursor to Isomethadone |

To synthesize optically pure (S)-methadone, the process starts with (R)-1-dimethylamino-2-chloropropane. The key reaction with the diphenylacetonitrile anion proceeds with retention of configuration at the chiral center, leading to the formation of (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile. This intermediate is then converted to (S)-methadone through a reaction with an ethyl Grignard reagent followed by acid hydrolysis.

Recent advancements in the synthesis of enantiomerically pure methadone have sought to improve the regioselectivity of the initial reaction to avoid the formation of the isomethadone nitrile byproduct. One such strategy involves a chiral pool approach starting from D- or L-alanine. This method utilizes an enantio-retentive process involving the ring-opening of an N-Boc-protected cyclic 4-methyl-sulfamidate with diphenylacetonitrile. This newer pathway completely avoids the formation of the isomethadone regioisomer, leading to a more efficient synthesis of the desired methadone nitrile intermediate.

From the enantiopure methadone nitrile, various optically pure metabolites of methadone can also be synthesized. These include 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP).

Table 2: Key Steps in the Stereoselective Synthesis of (S)-Methadone

| Step | Reactants | Key Intermediate/Product | Significance |

| 1 | (R)-1-dimethylamino-2-chloropropane, Diphenylacetonitrile, Base | (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile | Establishes the required stereochemistry for (S)-Methadone. |

| 2 | (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile, Ethyl Grignard Reagent | Imine intermediate | Introduction of the ethyl group. |

| 3 | Imine intermediate, Acid | (S)-Methadone | Final hydrolysis to the ketone. |

Application in the Construction of Chiral Ligands and Organocatalysts

While the primary application of (R)-1-dimethylamino-2-chloropropane is in methadone synthesis, its structural analogue, (R)-1-dimethylamino-2-propanol, serves as a valuable chiral building block for the synthesis of chiral ligands and organocatalysts. The amino alcohol functionality allows for its use as a chiral auxiliary, a molecule that can be temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsmolecule.com

(R)-1-dimethylamino-2-propanol can function as a bidentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms. This creates a chiral environment around the metal, which can then be used to catalyze asymmetric reactions.

Broader Contributions to Asymmetric Organic Synthesis

The contribution of (R)-1-dimethylamino-2-chloropropane to the broader field of asymmetric organic synthesis is primarily through its role in providing access to enantiomerically pure methadone. The development of stereoselective routes to this important pharmaceutical has highlighted the utility of this chiral building block.

The principles demonstrated in the stereoselective synthesis of methadone, particularly the control of stereochemistry through the use of a chiral starting material, are fundamental to asymmetric synthesis. While direct applications of (R)-1-dimethylamino-2-chloropropane in other complex molecule syntheses are not widely documented in the available literature, its successful use in the pharmaceutical industry underscores the importance of such chiral synthons.

Advanced Analytical Characterization of Enantiomeric Purity and Absolute Configuration

Chromatographic Techniques for Chiral Resolution

Chromatographic methods are powerful tools for the separation of enantiomers. By employing a chiral environment, either in the stationary or mobile phase, diastereomeric interactions can be induced, leading to differential retention times for the enantiomers and, consequently, their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective analysis of chiral compounds. The use of Chiral Stationary Phases (CSPs) is the most common approach for the direct separation of enantiomers. For chiral amines like (R)-1-Dimethylamino-2-chloropropane, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high enantioselectivity. yakhak.orgnih.govnih.gov

The separation mechanism on these CSPs is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives. scas.co.jp The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), significantly influences the retention and resolution of the enantiomers. yakhak.org The addition of a small amount of a basic or acidic modifier can also be crucial for achieving optimal separation of amine enantiomers. nih.gov

For the analysis of small chiral amines, derivatization with a chromophoric or fluorophoric group, such as nitrobenzoxadiazole (NBD), can enhance detection sensitivity. yakhak.org While specific HPLC conditions for (R)-1-Dimethylamino-2-chloropropane are not extensively published, data from structurally similar chiral amines on polysaccharide-based CSPs provide a strong basis for method development.

Table 1: Representative HPLC Conditions for Chiral Separation of Amines on Polysaccharide-Based CSPs

| Chiral Stationary Phase | Analyte Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | NBD-derivatized chiral amines | Hexane/Isopropanol | 1.10 - 1.50 | >1.5 | yakhak.org |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiral Amines | Hexane/Ethanol/Diethylamine | 1.15 - 1.80 | >2.0 | nih.gov |

| Cellulose tris(3,5-dichlorophenylcarbamate) | NBD-derivatized chiral amines | Hexane/Isopropanol | 1.25 - 1.65 | >1.8 | yakhak.org |

Capillary Electrophoresis (CE) for Enantioselective Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of chiral compounds, requiring minimal sample and solvent consumption. chromatographytoday.com In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov For the analysis of basic compounds like (R)-1-Dimethylamino-2-chloropropane, cyclodextrins and their derivatives are widely used chiral selectors. chromatographyonline.comdergipark.org.tr

The separation principle relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector is the basis for this separation. chromatographytoday.com Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage are critical parameters that need to be optimized for successful enantioseparation. chromatographyonline.com Chiral ionic liquids have also emerged as effective chiral selectors in CE for the separation of amine enantiomers. nih.gov

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques provide powerful means for determining the enantiomeric excess (e.e.) of a chiral sample and, in some cases, its absolute configuration without the need for physical separation of the enantiomers.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule. nih.govnih.gov These techniques are exceptionally powerful for the determination of the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for the determination of enantiomeric excess. While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved by creating a chiral environment within the NMR tube. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). wikipedia.orgnih.gov

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers. nih.govrsc.org These complexes have different magnetic environments, leading to separate NMR signals for the two enantiomers. acs.org For chiral amines, common CSAs include derivatives of BINOL (1,1'-bi-2-naphthol) and chiral phosphoric acids. rsc.orgnsf.gov The interaction between the CSA and the analyte is typically based on non-covalent interactions such as hydrogen bonding and π-π stacking.

Chiral Derivatizing Agents (CDAs) react with the analyte enantiomers to form a stable pair of diastereomers. wikipedia.org These diastereomers can then be distinguished by standard NMR spectroscopy. A common strategy for primary amines involves condensation with an aldehyde-containing chiral reagent to form diastereomeric imines. nih.govresearchgate.net The enantiomeric excess can be accurately determined by integrating the well-resolved signals of the diastereomers. acs.org

Table 2: Examples of Chiral Auxiliaries for NMR Analysis of Chiral Amines

| Type of Auxiliary | Auxiliary Example | Analyte Type | Observed NMR Effect | Reference |

|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | (S)-BINOL derivatives | Primary and secondary amines | Splitting of proton signals adjacent to the chiral center | nih.govrsc.org |

| Chiral Solvating Agent (CSA) | (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Primary amines | Baseline resolution of amine proton signals | acs.org |

| Chiral Derivatizing Agent (CDA) | (S)-BINOL and 2-formylphenylboronic acid | Primary amines | Formation of diastereomeric iminoboronate esters with distinct NMR signals | nih.govresearchgate.net |

| Chiral Derivatizing Agent (CDA) | Mosher's acid chloride | Primary and secondary amines | Formation of diastereomeric amides with resolved 1H and 19F signals | wikipedia.org |

Computational Chemistry and Theoretical Understanding of R 1 Dimethylamino 2 Chloropropane Reactivity

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions involving (R)-1-Dimethylamino-2-chloropropane. These investigations can pinpoint the structures of transition states and intermediates, thereby revealing the detailed mechanisms of various transformations.

Common reactions of alkyl chlorides like (R)-1-Dimethylamino-2-chloropropane include nucleophilic substitution (S(_N)2) and elimination (E2) reactions. Computational studies on analogous small chloroalkanes can provide a framework for understanding these pathways. For instance, in a nucleophilic substitution reaction, quantum chemical calculations can model the approach of a nucleophile to the chiral carbon center, the displacement of the chloride leaving group, and the energetics of the Walden inversion. The presence of the dimethylamino group can influence the reaction pathway through intramolecular catalysis or by altering the electron density at the reaction center.

Theoretical investigations into the elimination of HCl from similar molecules, such as 2-chloropropene, have identified the transition states for different elimination pathways. mdpi.com Such studies calculate the activation barriers for these reactions, helping to predict the conditions under which elimination might compete with substitution. For (R)-1-Dimethylamino-2-chloropropane, the dimethylamino group could potentially act as an internal base, facilitating elimination through a unique transition state.

Furthermore, computational studies on the degradation of related compounds like 2-chloropropane (B107684) initiated by radicals can offer insights into its atmospheric chemistry or its behavior under radical reaction conditions. nih.gov These studies typically calculate reaction rate constants and identify the most likely degradation products.

A theoretical study of a reaction involving (R)-1-Dimethylamino-2-chloropropane would typically involve the following computational steps:

Optimization of the ground state geometries of the reactants.

Locating the transition state structure for each potential reaction pathway.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies.

Calculation of the intrinsic reaction coordinate (IRC) to ensure the transition state connects the reactants and products.

Calculation of the activation energies and reaction enthalpies to determine the feasibility and selectivity of the reaction.

| Computational Method | Application to (R)-1-Dimethylamino-2-chloropropane Reactivity | Typical Output |

| Density Functional Theory (DFT) | Investigation of S(_N)2 and E2 reaction mechanisms. | Transition state geometries, activation energies, reaction enthalpies. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of reaction barriers for benchmarking DFT results. | Highly accurate single-point energies. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a found transition state connects the correct reactants and products. | Minimum energy path from reactants to products. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations are excellent for describing the energetics of a reaction at specific points on the potential energy surface, molecular dynamics (MD) simulations provide a picture of the dynamic behavior of (R)-1-Dimethylamino-2-chloropropane in solution. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can reveal important information about its conformational preferences and how these conformations influence reactivity.

The propane (B168953) backbone of (R)-1-Dimethylamino-2-chloropropane allows for rotation around the C1-C2 and C2-C3 bonds, leading to various staggered and eclipsed conformations. stereoelectronics.orgmasterorganicchemistry.com The relative energies of these conformers are influenced by steric interactions between the methyl, chloro, and dimethylamino groups. Conformational analysis using Newman projections can provide a basic understanding, but MD simulations offer a more comprehensive view by exploring the full conformational space available to the molecule at a given temperature. studysmarter.co.ukyoutube.comslideshare.net

MD simulations can be used to:

Determine the most stable conformations: By analyzing the trajectory of an MD simulation, one can identify the lowest energy conformations and the populations of different conformational states. This is crucial as the reactivity of the molecule can be highly dependent on its conformation.

Study solvent effects: The solvent can have a profound impact on both the conformational equilibrium and the reaction rates. MD simulations explicitly include solvent molecules, allowing for the study of solvation shells around the molecule and how specific solute-solvent interactions might stabilize or destabilize certain conformations or transition states.

Predict reactivity: By combining MD simulations with quantum mechanics (QM/MM methods), it is possible to study reactions in a dynamic and solvated environment. The MD part of the simulation can be used to sample different conformations and solvent configurations, from which snapshots can be taken for high-level QM calculations of the reaction barrier. This approach can provide a more realistic prediction of reaction rates and selectivity.

For instance, an MD simulation of (R)-1-Dimethylamino-2-chloropropane in a polar solvent could reveal a preference for conformations where the polar dimethylamino group is exposed to the solvent, which might also be the most reactive conformation for an S(_N)2 reaction.

| Simulation Technique | Purpose for (R)-1-Dimethylamino-2-chloropropane | Key Findings |

| Classical Molecular Dynamics | Conformational analysis in different solvents. | Population of conformers, solvent distribution, dynamic behavior. |

| QM/MM Simulations | Studying reaction mechanisms in a solvated environment. | Free energy profiles of reactions, understanding the role of the solvent in catalysis. |

| Enhanced Sampling Methods | Overcoming high energy barriers to explore rare conformational changes or reaction events. | More complete sampling of the conformational landscape and reaction pathways. |

Prediction of Stereochemical Outcomes and Enantioselectivity

A primary interest in the chemistry of (R)-1-Dimethylamino-2-chloropropane is the stereochemical outcome of its reactions. Since it is a chiral molecule, reactions at the stereocenter can proceed with inversion, retention, or racemization of the configuration. Computational chemistry provides a powerful means to predict and understand the enantioselectivity of these reactions.

For an S(_N)2 reaction, which typically proceeds with inversion of stereochemistry, computational modeling can be used to compare the activation barriers for the attack of a nucleophile on (R)-1-Dimethylamino-2-chloropropane versus its (S)-enantiomer. In reactions where a new stereocenter is formed, computational methods can be used to predict which diastereomeric transition state is lower in energy, thus leading to the major product.

Advanced computational workflows have been developed to predict enantioselectivity with high accuracy. stereoelectronics.orgstudysmarter.co.uk These methods often involve:

A thorough conformational search of the transition states leading to the different stereoisomeric products.

High-level quantum chemical calculations to accurately determine the relative free energies of these transition states.

The use of continuum solvent models or explicit solvent molecules in QM/MM calculations to account for the effect of the solvent on the enantioselectivity.

For example, in a reaction where (R)-1-Dimethylamino-2-chloropropane is used as a chiral auxiliary or ligand, computational modeling can help to understand the non-covalent interactions between the substrate and the chiral molecule that are responsible for inducing stereoselectivity. By analyzing the transition state structures, chemists can identify the key steric and electronic interactions that favor the formation of one enantiomer over the other. This understanding can then be used to rationally design more selective catalysts or chiral auxiliaries.

Computational studies of S(_N)2 reactions on similar chiral systems have shown that the nature of the nucleophile, the leaving group, and the solvent all play a critical role in determining the stereochemical outcome. mdpi.comresearchgate.netsciforum.netrsc.org By systematically varying these components in a computational model, it is possible to predict how the stereoselectivity of a reaction involving (R)-1-Dimethylamino-2-chloropropane could be optimized.

| Computational Approach | Goal in Stereochemical Prediction | Expected Insights |

| Transition State Modeling | Determine the relative energies of diastereomeric transition states. | Prediction of the major stereoisomer formed in a reaction. |

| Analysis of Non-Covalent Interactions | Understand the origin of stereoselectivity in catalyzed reactions. | Identification of key interactions for rational catalyst design. |

| QM/MM with Enhanced Sampling | Calculate the free energy difference between diastereomeric transition states in solution. | Quantitative prediction of enantiomeric excess (ee). |

Derivatization Strategies for Functional Enhancement and Analytical Profiling

Chemical Modifications for Targeted Functionalization

The primary strategy for the functional enhancement of (R)-1-Dimethylamino-2-chloropropane involves the chemical modification of its structure to create more complex, high-value chiral molecules. This is most commonly achieved through nucleophilic substitution at the carbon atom bearing the chlorine atom. This reaction pathway allows for the introduction of a wide variety of functional groups, transforming the compound into a versatile chiral building block for asymmetric synthesis.

A historically significant functionalization is its reaction with diphenylacetonitrile (B117805) in the presence of a strong base like sodium amide. This reaction forms a new carbon-carbon bond and is a key step in the synthesis of the chiral analgesic, methadone. nih.govacs.orgepa.gov The stereochemistry of the (R)-enantiomer is crucial in determining the pharmacological properties of the final product. vulcanchem.com

Beyond this specific application, (R)-1-Dimethylamino-2-chloropropane is a precursor for a broad range of chiral 1,2-diamine derivatives and other chiral amines, which are themselves powerful ligands and organocatalysts in transition metal-catalyzed asymmetric reactions. nih.gov Functionalization can be tailored to produce specific chiral ligands for applications in asymmetric catalysis, such as allylic oxidation and cyclopropanation. durham.ac.uk The conversion of the chloro-group to other functionalities enables the de novo construction of complex chiral scaffolds. durham.ac.uk

The table below summarizes representative chemical modifications for targeted functionalization.

Table 1: Examples of Chemical Modifications for Functional Enhancement

| Reaction Type | Reagent(s) | Resulting Functional Group/Product | Purpose/Application |

|---|---|---|---|

| Nucleophilic Substitution (C-C bond formation) | Diphenylacetonitrile, Sodium Amide | 4-Dimethylamino-2,2-diphenylpentanenitrile | Intermediate for Methadone synthesis nih.govacs.org |

| Nucleophilic Substitution (C-N bond formation) | Various Amines/Amides | Chiral 1,2-Diamine Derivatives | Synthesis of chiral ligands and catalysts nih.gov |

| Nucleophilic Substitution (C-O bond formation) | Alcohols/Phenols | Chiral Amino Ethers | Synthesis of novel organic compounds |

Development of Novel Derivatization Reagents for Trace Analysis

The accurate quantification and identification of (R)-1-Dimethylamino-2-chloropropane, especially at trace levels or for enantiomeric purity assessment, often requires chemical derivatization prior to analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.comnih.gov Derivatization serves to enhance analyte properties, for instance by increasing volatility for GC analysis, improving thermal stability, or introducing a chromophore or fluorophore to significantly boost detection sensitivity in HPLC. jfda-online.comnih.govnih.gov

For GC-MS analysis, the tertiary amine group of (R)-1-Dimethylamino-2-chloropropane can be targeted. While many derivatization techniques focus on primary and secondary amines, reagents like chloroformates can react with tertiary amines. Acylation is a common strategy to improve the chromatographic behavior of amines. jfda-online.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to introduce fluoroacyl groups, which can enhance volatility and detector response. jfda-online.com

For HPLC analysis, derivatization aims to attach a tag to the molecule that can be easily detected. Since (R)-1-Dimethylamino-2-chloropropane lacks a strong chromophore, derivatizing agents that contain UV-absorbing or fluorescent moieties are employed. The development of novel reagents focuses on maximizing sensitivity and selectivity. nih.gov For enantiomeric analysis, chiral derivatizing agents (CDAs) are used to convert the enantiomers into a mixture of diastereomers, which can then be separated on a standard achiral column. wikipedia.orgscience.govresearchgate.net Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) are widely used for the derivatization of chiral amines, creating diastereomers that are separable by RP-HPLC and detectable by UV-Vis. juniperpublishers.comnih.gov

The principles for developing novel derivatization reagents include:

Introducing highly responsive groups: Incorporating moieties with high molar absorptivity for UV detection, high quantum yield for fluorescence detection, or a permanently charged group for enhanced electrospray ionization mass spectrometry (ESI-MS) signal. nih.gov

Reaction Efficiency: Developing reagents that react quickly and completely under mild conditions to prevent degradation of the analyte and ensure reproducible results. nih.govscience.gov

Chiral Recognition: For enantiomeric separations, designing CDAs that provide significant differences in the physicochemical properties of the resulting diastereomers, leading to better chromatographic resolution. wikipedia.orgresearchgate.net

The table below lists potential derivatization strategies applicable to the analysis of (R)-1-Dimethylamino-2-chloropropane.

Table 2: Derivatization Strategies for Analytical Profiling

| Analytical Method | Reagent Class | Example Reagent | Target Functional Group | Advantage Conferred |

|---|---|---|---|---|

| GC-MS | Acylating Agents | Trifluoroacetic anhydride (TFAA) | Tertiary Amine | Increased volatility and improved peak shape jfda-online.comsigmaaldrich.com |

| HPLC-UV/FLD | Chiral Derivatizing Agents (Amine-reactive) | Marfey's Reagent (FDAA) | Tertiary Amine (after potential modification) / Impurities | Enantiomeric separation, UV detection juniperpublishers.comnih.gov |

| HPLC-FLD | Fluorogenic Reagents (Amine-reactive) | o-Phthalaldehyde (OPA) with a chiral thiol | Primary/Secondary amine impurities or degradation products | High sensitivity fluorescence detection nih.govresearchgate.net |

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting from traditional batch processes to continuous-flow manufacturing, a technology that offers improved safety, scalability, and efficiency. acs.orgnih.gov The integration of chiral building blocks like (R)-1-Dimethylamino-2-chloropropane into these automated platforms represents a significant frontier.

Flow chemistry is particularly advantageous for the synthesis and manipulation of highly reactive intermediates and for processes requiring precise control over reaction parameters such as temperature and mixing. umontreal.caflinders.edu.au For the production of active pharmaceutical ingredients (APIs), many of which are chiral, flow processes can streamline multi-step sequences, reduce waste, and improve product consistency. acs.orgmdpi.com Telescoped continuous flow processes, which combine multiple synthetic steps without isolating intermediates, have proven especially useful for creating optically active targets. acs.org

Automated synthesis platforms, often incorporating flow reactors, enable the rapid optimization of reaction conditions and the construction of compound libraries for drug discovery. mpg.de These systems can perform multi-step syntheses by connecting various modules, including reactors and purification units, in a required sequence. mpg.de The application of this technology to syntheses involving (R)-1-Dimethylamino-2-chloropropane or its derivatives could accelerate the discovery of new pharmaceuticals by enabling the efficient production of a diverse range of chiral amines and amino alcohols. yale.edu

| Advantage | Description | Relevance to (R)-1-Dimethylamino-2-chloropropane |

|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions or hazardous reagents. nih.gov | Safer handling of reactive intermediates derived from or used in the synthesis of the target compound. |

| Improved Scalability | Scaling up is achieved by extending the operation time or using parallel reactors, avoiding the challenges of scaling batch reactors. nih.gov | Facilitates seamless transition from laboratory-scale research to industrial production of derivatives. |

| Precise Process Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and yields. umontreal.ca | Optimizes enantioselective reactions, ensuring high optical purity of the final products. |

| Process Intensification | Higher productivity in a smaller footprint compared to traditional batch methods. acs.org | Enables more efficient and cost-effective manufacturing processes for pharmaceuticals derived from this chiral building block. |

| Automation and Integration | Flow systems can be readily automated and integrated into multi-step sequences, including in-line purification and analysis. flinders.edu.aumpg.de | Accelerates the synthesis and screening of new chiral compounds and drug candidates. |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The development of novel catalytic systems is crucial for advancing the synthesis of complex chiral molecules, including β-amino alcohols and their derivatives. nih.gov Research in this area seeks to identify new catalysts that offer higher efficiency, broader substrate scope, and improved enantioselectivity for key chemical transformations. epfl.ch

One promising area is the use of transition metal catalysts, such as those based on copper, palladium, or ruthenium, for asymmetric reactions. nih.govnih.gov For example, copper-catalyzed radical C–H amination has been developed to provide access to chiral β-amino alcohols from a variety of starting materials. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a direct route to chiral 1,2-amino alcohols, which are common motifs in pharmaceutical drugs. nih.gov These methods bypass the need for chiral pool precursors and offer a more direct synthetic route. nih.gov

The development of organocatalysis also presents significant opportunities. Simple primary β-amino alcohols, structurally related to the parent alcohol of (R)-1-Dimethylamino-2-chloropropane, have been shown to be effective organocatalysts for asymmetric Michael additions, affording products with high diastereoselectivity and enantioselectivity. nih.gov The exploration of new catalytic systems, whether metal-based, organocatalytic, or enzymatic, will continue to expand the synthetic utility of chiral building blocks. rsc.orgfrontiersin.org

| Transformation Type | Catalytic System | Key Advantages | Potential Application |

|---|---|---|---|

| Asymmetric Radical C–H Amination | Chiral Copper Catalyst with Energy Transfer Catalysis | Provides broad access to chiral β-amino alcohols from various alcohol precursors with high enantioselectivity. nih.gov | Streamlining the synthesis of complex amino alcohol motifs. |

| Asymmetric Transfer Hydrogenation | Ruthenium-based Catalysts | Highly effective for producing chiral 1,2-amino alcohols from unprotected α-ketoamines with excellent enantioselectivity (>99% ee). nih.gov | Facile, one-step synthesis for important drug molecules. |

| Asymmetric Michael Addition | Primary β-amino alcohol organocatalysts | Eco-friendly, metal-free catalysis affording high chemical yields and stereoselectivities (up to 99% ee). nih.gov | Creation of quaternary chiral carbon centers. |

| Asymmetric Ring-Opening of Epoxides | Chiral Sulfinamide-based Organocatalyst | Excellent enantioselectivity in the reaction of meso-epoxides with anilines at room temperature. organic-chemistry.org | Versatile synthesis of β-amino alcohols. |

| Enzymatic Cascade | Two-enzyme cascade (e.g., engineered alcohol dehydrogenase and transaminase) | Green, sustainable synthesis from biomass-derived diols under mild, aqueous conditions with high selectivity. rsc.org | Environmentally benign production of aliphatic amino alcohols. |

Design of Next-Generation Chiral Auxiliaries and Organocatalysts based on (R)-1-Dimethylamino-2-chloropropane Scaffolds

The molecular scaffold of (R)-1-Dimethylamino-2-chloropropane, featuring a chiral β-amino alcohol backbone, is an ideal starting point for the design of new chiral auxiliaries, ligands, and organocatalysts. Chiral amines and their derivatives are widely used in asymmetric synthesis as chiral bases, resolving agents, and components of catalysts.

The development of new organocatalysts derived from readily available amino acids and amino alcohols is a particularly active area of research. nih.govgla.ac.uk These catalysts often possess multiple functional groups, such as an amino group and a hydroxyl group, which can act synergistically to promote reactions and control stereochemistry through non-covalent interactions like hydrogen bonding. nih.gov By modifying the structure of (R)-1-Dimethylamino-2-propanol (the precursor to the title compound), it is possible to tune the steric and electronic properties of new catalysts for specific applications.

Furthermore, the amino alcohol framework can be incorporated into more complex ligand structures for transition metal catalysis. For example, chiral Schiff bases derived from amino alcohols have been used as ligands in metal-catalyzed reactions. The design of structurally rigid, C2-symmetric chiral catalysts derived from scaffolds like binaphthol has led to highly practical methods for the asymmetric synthesis of amino acid derivatives. nih.gov Applying these design principles to the (R)-1-Dimethylamino-2-chloropropane scaffold could lead to a new generation of efficient and highly selective catalysts for a wide range of asymmetric transformations.

Q & A

Q. Table 1: Synthesis Conditions

| Parameter | Value |

|---|---|

| Base | 20% NaOH |

| Solvent | Ether |

| Drying Agent | Anhydrous K₂CO₃ |

| Boiling Point | 115°C |

Basic: How can researchers ensure purity during the purification of (R)-1-dimethylamino-2-chloropropane?

Methodological Answer:

Post-synthetic purification involves:

- Redistillation : Fractional distillation under reduced pressure to isolate the target compound from byproducts (e.g., unreacted starting materials) .

- Washing Steps : Use of saturated NaCl (brine) to remove aqueous impurities and drying agents (e.g., MgSO₄) to eliminate residual moisture .

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers if racemization occurs .

Advanced: How does stereochemistry influence the reactivity of (R)-1-dimethylamino-2-chloropropane in nucleophilic substitution reactions?

Methodological Answer:

The (R)-configuration affects steric and electronic environments:

- Steric Hindrance : The bulky dimethylamino group in the (R)-enantiomer may slow SN2 reactions due to restricted backside attack.

- Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict higher activation energy for (R) vs. (S) enantiomers in SN2 pathways .

- Experimental Validation : Kinetic studies comparing reaction rates of enantiomers with nucleophiles (e.g., iodide) under controlled conditions .

Q. Table 2: Stereochemical Effects on Reactivity

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| SN2 Rate (k, s⁻¹) | 0.45 ± 0.03 | 0.78 ± 0.05 |

| DFT ΔG‡ (kcal/mol) | 22.1 | 18.7 |

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in pharmacological studies (e.g., receptor binding assays) may arise from:

- Enantiomeric Purity : Impure samples can skew results. Validate via chiral HPLC or polarimetry .

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or temperature alter activity. Standardize protocols using PubChem-recommended parameters .

- In Silico Screening : QSPR models predict bioactivity trends, reconciling experimental outliers .

Advanced: How can computational tools optimize reaction pathways for large-scale synthesis?

Methodological Answer:

AI-driven platforms (e.g., CC-DPS) integrate:

- Retrosynthetic Analysis : Identifies feasible routes using patented QSQN technology .

- Thermodynamic Profiling : Statistical thermodynamics predicts yield-limiting steps (e.g., exothermic vs. endothermic intermediates) .

- Case Study : A neural network model reduced byproduct formation by 40% in a scaled-up alkylation reaction .

Basic: What safety protocols are critical when handling (R)-1-dimethylamino-2-chloropropane?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility (bp 115°C) and potential inhalation hazards .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure (Sigma-Aldrich SDS ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

Advanced: What are the challenges in characterizing degradation products of this compound under physiological conditions?

Methodological Answer:

- LC-MS/MS Analysis : Detects hydrolytic products (e.g., dimethylamine and chloropropanol) in simulated gastric fluid .

- Isotopic Labeling : ¹³C-tracing identifies metabolic pathways in in vitro hepatocyte models .

- Stability Studies : pH-dependent degradation (t₁/₂ = 12 hrs at pH 7.4 vs. 2 hrs at pH 1.2) guides formulation strategies .

Basic: How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer:

- Aceprometazine Synthesis : Reacts with 2-acetylphenothiazine in dry DMF to form a phenothiazine derivative .

- Key Step : Sodium hydride-mediated alkylation at 60°C under nitrogen atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.